2-(Cyclopentyloxy)-6-fluoropyridine
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Overview
Description
2-(Cyclopentyloxy)-6-fluoropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound features a fluorine atom and a cyclopentyloxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-6-fluoropyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoropyridine and cyclopentanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).
Procedure: The cyclopentanol is reacted with 2,6-difluoropyridine under reflux conditions to replace one of the fluorine atoms with the cyclopentyloxy group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-6-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups attached to the pyridine ring.
Scientific Research Applications
2-(Cyclopentyloxy)-6-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Cyclopentyloxy)-6-fluoropyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the cyclopentyloxy group can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentyloxy)-4-fluoropyridine: Similar structure but with the fluorine atom at the 4-position.
2-(Cyclopentyloxy)-3-fluoropyridine: Fluorine atom at the 3-position.
2-(Cyclopentyloxy)-5-fluoropyridine: Fluorine atom at the 5-position.
Uniqueness
2-(Cyclopentyloxy)-6-fluoropyridine is unique due to the specific positioning of the fluorine atom and the cyclopentyloxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique structure can lead to distinct interactions with biological targets and different physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclopentyloxy-6-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-6-3-7-10(12-9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVFTZCFQSFSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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